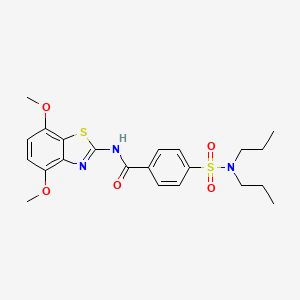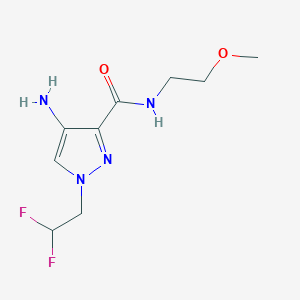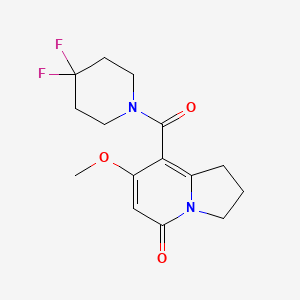
Propyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2,4-dichlorobenzoate: is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a propyl group
Aplicaciones Científicas De Investigación
Chemistry: Propyl 2,4-dichlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a model compound to study the metabolism and degradation pathways of chlorinated aromatic compounds. It helps in understanding the environmental fate and bioremediation of such compounds.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activities that are of interest in drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including dyes, fungicides, and preservatives. Its stability and reactivity make it a valuable component in various chemical processes.
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis and characterization of Propyl 2,4-dichlorobenzoate and related compounds, as well as their potential applications. For instance, new niacinamide derivatives derived from the natural product niacinamide, containing chiral flexible chains, were designed and synthesized, and exhibited good fungicidal activity . Similarly, lanthanide compounds with 2,4-dichlorobenzoic acid and 1,10-phenanthroline exhibited good bacteriostatic activity against Staphylococcus aureus, and better antimicrobial activity against Escherichia coli and Candida albicans .
Mecanismo De Acción
Target of Action
Propyl 2,4-dichlorobenzoate, similar to 2,4-Dichlorobenzoate, primarily targets broadleaf plants . It acts as a selective herbicide, killing dicotyledonous plants without affecting monocotyledonous plants . The compound mimics natural plant hormones at the molecular level .
Mode of Action
The compound interacts with its targets by mimicking the action of natural plant hormones, known as auxins . This leads to abnormal growth, senescence, and plant death in sensitive dicotyledonous plants . The identification of auxin receptors, auxin transport carriers, transcription factor responses to auxins, and crosstalk between plant hormones provides clues to the molecular mode of action of 2,4-Dichlorobenzoate as a herbicide .
Biochemical Pathways
2,4-Dichlorobenzoate is a key intermediate in the aerobic biodegradation of some of the 209 polychlorinated biphenyl (PCB) congeners . These are important environmental pollutants relatively resistant to biodegradation . The compound affects various biochemical pathways, leading to the production of 4-Hydroxybenzoate, which then enters the Vanillin Pathway .
Result of Action
The molecular and cellular effects of this compound’s action include abnormal growth, senescence, and death in sensitive dicotyledonous plants . This is due to the compound’s mimicry of natural plant hormones at the molecular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl 2,4-dichlorobenzoate can be synthesized through the esterification of 2,4-dichlorobenzoic acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Propyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4-dichlorobenzoic acid and propanol.
Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: 2,4-dichlorobenzoic acid and propanol.
Substitution Reactions: Various substituted benzoates depending on the nucleophile used.
Reduction: Propyl 2,4-dichlorobenzyl alcohol.
Comparación Con Compuestos Similares
2,4-dichlorobenzoic acid: The parent compound, which lacks the propyl ester group.
2,5-dichlorobenzoic acid: A structural isomer with chlorine atoms at positions 2 and 5.
2,4-dichlorobenzyl alcohol: A reduction product of propyl 2,4-dichlorobenzoate.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid. The ester group makes it more lipophilic, potentially enhancing its ability to penetrate biological membranes. Additionally, the presence of chlorine atoms on the benzene ring increases its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
propyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIIQQAHABCSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2923027.png)

![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)
![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-methoxyethan-1-one](/img/structure/B2923032.png)

![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-2-chloro-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B2923036.png)

![N-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2923042.png)


![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2923046.png)


